![molecular formula C17H13ClF2N2OS B2691362 10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 933027-02-2](/img/structure/B2691362.png)
10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality 10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticoagulant Drug Synthesis
Specific Scientific Field
Medicinal Chemistry and Drug Development
Summary
The compound serves as a key intermediate in the synthesis of the anticoagulant drug ticagrelor. Ticagrelor is a reversible P2Y12 receptor antagonist used for preventing atherothrombotic events in patients with acute coronary syndromes. The annual sales of ticagrelor have been substantial, making it a growth platform product.
Experimental Procedures
- Classic asymmetric reduction methods use toluene as a solvent and oxazaborolidine as the reducing agent. Oxazaborolidine forms by mixing (S)-diphenylprolinol and trimethoxy borane, followed by excess borane dimethylsulfide. The process requires a complicated post-treatment step .
- Directed evolution of ChKRED20 led to two mutants (H145L and L205M) with increased activity. Further saturation mutagenesis yielded the best-performing mutant, L205A, which achieved a specific activity of 178 μmol/min/mg and complete conversion of the substrate to enantiopure (S)-CFPL with a 95% isolated yield .
Asymmetric Reduction of Ketone Precursor (CFPO)
Biocatalytic Approach
Results
Antibacterial Agents
Specific Scientific Field
Medicinal Chemistry and Microbiology
Summary
The compound’s structure can be modified to design pleuromutilin derivatives with antibacterial properties. These derivatives may serve as inhibitors against Staphylococcus aureus (S. aureus).
Experimental Procedures
properties
IUPAC Name |
6-chloro-10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c1-17-8-14(10-3-2-4-11(18)15(10)23-17)21-16(24)22(17)9-5-6-12(19)13(20)7-9/h2-7,14H,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWAZECFGBGHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)Cl)NC(=S)N2C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)
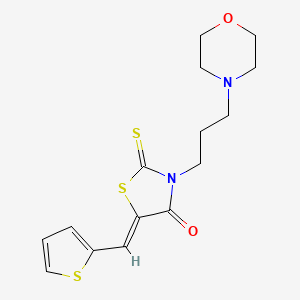
![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)
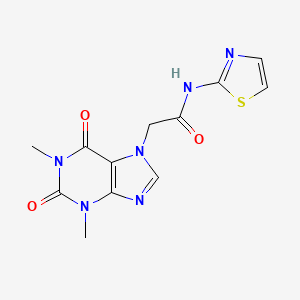
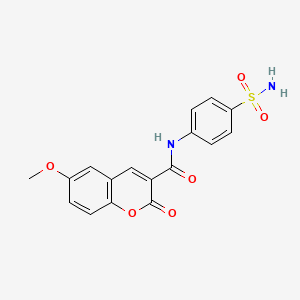
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)
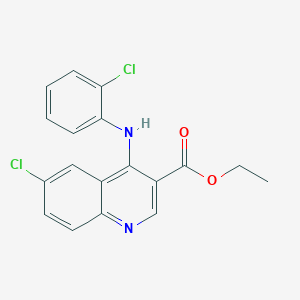
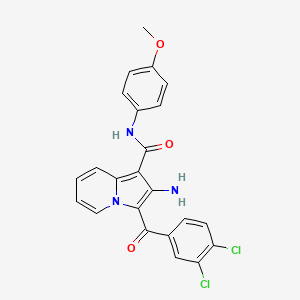
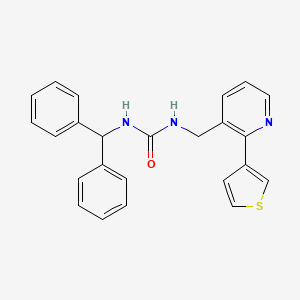
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)
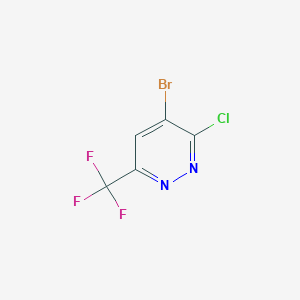
![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)